3,4-Dimethylheptan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-8(2)9(3)6-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWSLANDWSEXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006309 | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85712-04-5 | |

| Record name | 3,4-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dimethylheptan-1-ol

This guide provides a comprehensive technical overview of 3,4-dimethylheptan-1-ol, a chiral primary alcohol with significant potential as a synthetic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, plausible synthetic routes, characteristic reactivity, and essential safety protocols. By grounding theoretical principles in practical application, this guide aims to serve as an authoritative resource for laboratory and industrial applications involving this versatile compound.

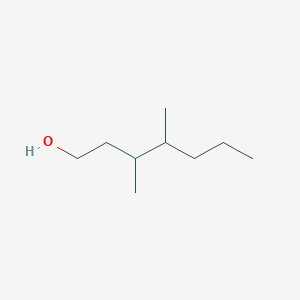

3,4-Dimethylheptan-1-ol is a branched-chain primary alcohol. Its structure features a seven-carbon heptane backbone with methyl substituents at the third and fourth positions and a terminal hydroxyl group. The presence of two stereocenters at carbons 3 and 4 means the molecule can exist as four distinct stereoisomers (a pair of diastereomers, each a pair of enantiomers). This stereoisomerism is a critical consideration in stereoselective synthesis and for applications where chirality influences biological activity or material properties.

While specific experimental data for 3,4-dimethylheptan-1-ol is sparse in publicly available literature, its properties can be reliably predicted based on its structure and comparison with similar C9 alcohols.

Table 1: Core Physicochemical Properties of 3,4-Dimethylheptan-1-ol

| Property | Value / Description | Source / Comment |

| IUPAC Name | 3,4-Dimethylheptan-1-ol | Standard Nomenclature |

| Molecular Formula | C₉H₂₀O | [1][2] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| CAS Number | 85712-04-5 | [3] |

| Appearance | Colorless liquid (predicted) | Based on similar alcohols |

| Boiling Point | ~190-200 °C (estimated) | Extrapolated from isomers like 3,4-dimethylheptan-4-ol (176.6°C)[4] |

| Density | ~0.83 g/cm³ (estimated) | Based on similar branched alcohols |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | General property of long-chain alcohols |

| Stereocenters | C3, C4 | Results in (3R,4R), (3S,4S), (3R,4S), and (3S,4R) isomers |

Synthesis Methodologies: A Strategic Approach

The synthesis of a primary alcohol like 3,4-dimethylheptan-1-ol can be approached through several classic and reliable organic transformations. The choice of method depends on the availability of starting materials, desired yield, and stereochemical control.

Grignard Synthesis: Building the Carbon Skeleton

A highly effective method for preparing primary alcohols is the reaction of a suitable Grignard reagent with formaldehyde.[5][6][7] For 3,4-dimethylheptan-1-ol, this involves the preparation of 2,3-dimethylhexylmagnesium bromide, followed by its nucleophilic addition to formaldehyde.

Experimental Protocol: Grignard Synthesis of 3,4-Dimethylheptan-1-ol

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2,3-dimethylhexane in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, yielding 2,3-dimethylhexylmagnesium bromide.

-

-

Reaction with Formaldehyde:

-

Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard reagent solution at 0 °C. Alternatively, add the Grignard solution to a cooled, stirred solution of excess dry paraformaldehyde in ether.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude alcohol by fractional distillation under vacuum.

-

Caption: Grignard synthesis workflow for 3,4-Dimethylheptan-1-ol.

Reduction of a Carboxylic Acid Derivative

An alternative pathway involves the reduction of 3,4-dimethylheptanoic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting these functional groups directly to the primary alcohol.[7][8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[8]

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup:

-

In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Ester:

-

Slowly add a solution of ethyl 3,4-dimethylheptanoate in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate to manage the exothermic reaction.

-

-

Workup (Fieser Method):

-

After the reaction is complete (monitored by TLC), cautiously quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safety and to produce a granular, easily filterable precipitate.

-

-

Isolation:

-

Filter the resulting solid and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the alcohol by vacuum distillation.

-

Chemical Reactivity: The Role of the Primary Hydroxyl Group

The chemistry of 3,4-dimethylheptan-1-ol is dominated by its primary hydroxyl (-CH₂OH) group. This functional group is a site of nucleophilicity and can be readily transformed into other key functional groups.

Oxidation Reactions

The oxidation of 3,4-dimethylheptan-1-ol can be controlled to yield either the corresponding aldehyde or carboxylic acid.[9]

-

Partial Oxidation to Aldehyde: Using mild oxidizing agents under anhydrous conditions, such as Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂), stops the oxidation at the aldehyde stage (3,4-dimethylheptanal).

-

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous media, like potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution or potassium permanganate (KMnO₄), will fully oxidize the primary alcohol to 3,4-dimethylheptanoic acid.[10] This reaction typically requires heating under reflux to ensure the intermediate aldehyde is also oxidized.[9][10]

Caption: Controlled oxidation pathways of 3,4-Dimethylheptan-1-ol.

Fischer-Speier Esterification

In the presence of a strong acid catalyst (e.g., H₂SO₄), 3,4-dimethylheptan-1-ol will react with a carboxylic acid in a reversible equilibrium to form an ester and water.[11][12][13] This reaction, known as Fischer esterification, is a classic example of nucleophilic acyl substitution.[11][14] To drive the equilibrium towards the product, either the alcohol is used in large excess or water is removed from the reaction mixture as it forms (e.g., via a Dean-Stark apparatus).[12][15]

Caption: Key mechanistic steps of the Fischer esterification reaction.

Acid-Catalyzed Dehydration

Heating 3,4-dimethylheptan-1-ol with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) results in the elimination of a water molecule to form an alkene.[16][17] For primary alcohols, this reaction typically proceeds through an E2 mechanism, where a proton is abstracted from the adjacent carbon as the protonated hydroxyl group (a good leaving group) departs.[16] However, under harsh conditions, an E1 mechanism involving a primary carbocation that rapidly rearranges to a more stable secondary or tertiary carbocation is possible, leading to a mixture of alkene products. The major product is often predicted by Zaitsev's rule, which favors the most substituted (most stable) alkene.

Spectroscopic Characterization Profile (Predicted)

-

¹H NMR:

-

A broad singlet around δ 1.0-2.5 ppm corresponding to the hydroxyl proton (-OH), which disappears upon D₂O exchange.

-

A triplet around δ 3.6 ppm for the two protons of the -CH₂OH group.

-

Complex multiplets in the δ 1.0-1.7 ppm region for the methine and methylene protons of the alkyl chain.

-

Doublets and triplets between δ 0.8-1.0 ppm for the terminal and branched methyl groups.

-

-

¹³C NMR:

-

The -CH₂OH carbon would appear around δ 60-65 ppm.

-

The methine carbons (C3, C4) would be found in the δ 30-45 ppm range.

-

Other aliphatic carbons would resonate between δ 10-40 ppm.

-

-

IR Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

-

Strong C-H stretching absorptions just below 3000 cm⁻¹.

-

A distinct C-O stretching absorption around 1050-1075 cm⁻¹.

-

Applications and Industrial Relevance

3,4-Dimethylheptan-1-ol is primarily recognized as a synthetic intermediate.[3] Its structure makes it a valuable building block for:

-

Plasticizers: As an intermediate in the synthesis of phthalate derivatives, it can be used to produce plasticizers that enhance the flexibility and durability of polymers.[3]

-

Fragrances and Flavors: Branched C9 alcohols and their corresponding esters often possess unique aromatic properties, suggesting potential use in the fragrance industry.

-

Specialty Surfactants: The combination of a hydrophilic head (-OH) and a branched hydrophobic tail could be exploited in the formulation of specialty non-ionic surfactants.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-dimethylheptan-1-ol is not widely available, its hazards can be inferred from similar long-chain alcohols and related flammable liquids.[18]

-

Physical Hazards: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[18] Containers should be grounded and bonded to prevent static discharge.[18]

-

Health Hazards: May be harmful if inhaled and could cause skin and eye irritation.[19] Aspiration into the lungs if swallowed may be fatal.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[19]

Conclusion

3,4-Dimethylheptan-1-ol represents a structurally interesting and synthetically versatile primary alcohol. Its core chemical properties are defined by the reactivity of the terminal hydroxyl group, which allows for controlled oxidation, esterification, and dehydration reactions. The presence of two chiral centers adds a layer of complexity and opportunity for stereospecific applications. While primarily serving as a precursor for materials like plasticizers, its potential in other areas of chemical synthesis warrants further exploration. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective utilization in research and industrial settings.

References

-

ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from ChemTalk. [Link]

-

Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. LibreTexts Chemistry. [Link]

-

Transformation Tutoring. (2022). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. [Link]

-

Clark, J. (n.d.). Oxidation of alcohols. Chemguide. [Link]

-

JoVE. (2026). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

-

Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. [Link]

-

Clark, J. (n.d.). Dehydration of alcohols. Chemguide. [Link]

-

Pearson+. (2024). The acid-catalyzed dehydration we learned in this chapter is reversible. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

BYJU'S. (n.d.). General Methods of Preparation of Alcohols. [Link]

-

University of Calgary. (n.d.). Synthesis and Structure of Alcohols. [Link]

-

LibreTexts Chemistry. (2019). 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

-

PubChem. (n.d.). 3,4-Dimethylheptan-2-ol. [Link]

-

Chem Service. (2017). SAFETY DATA SHEET - 2,2-Dimethylheptane. [Link]

-

PubChem. (n.d.). 3,4-Dimethylhexan-1-ol. [Link]

-

PubChem. (n.d.). 3,4-Dimethylpent-3-en-1-ol. [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-4-heptanol. [Link]

-

PubChem. (n.d.). 3,4-Dimethylcycloheptan-1-ol. [Link]

-

NIST. (n.d.). 3,4-Dimethylheptane, (D). WebBook. [Link]

-

PubChem. (n.d.). (3R)-3,4-dimethylpentan-1-ol. [Link]

Sources

- 1. 3,4-Dimethylheptan-2-ol | C9H20O | CID 87272754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,4-dimethylheptan-1-ol | 85712-04-5 [chemicalbook.com]

- 4. 3,4-dimethylheptan-4-ol | 5406-10-0 [chemnet.com]

- 5. transformationtutoring.com [transformationtutoring.com]

- 6. byjus.com [byjus.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. cdn.chemservice.com [cdn.chemservice.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

A Methodological Guide to Investigating the Potential Natural Occurrence and Bioactivity of 3,4-Dimethylheptan-1-ol

Foreword for the Scientific Community:

This technical guide addresses the subject of 3,4-Dimethylheptan-1-ol's presence in nature. A comprehensive review of current scientific literature and chemical databases reveals no definitive evidence of 3,4-Dimethylheptan-1-ol as a naturally occurring compound in plants, insects, or other organisms. Its documented role is primarily as a synthetic intermediate.[1]

Therefore, this document is structured not as a review of known natural sources, but as a methodological roadmap for the discovery and characterization of novel volatile organic compounds (VOCs), using 3,4-Dimethylheptan-1-ol as a target molecule of interest. It is intended for researchers, scientists, and professionals in drug development and chemical ecology who are engaged in the exploration of natural products. The protocols and workflows detailed herein are established standards in the field of chemical ecology and natural product chemistry, providing a robust framework for investigating the potential existence and biological significance of this, or other, yet-to-be-discovered natural molecules.

Section 1: Hypothesis-Driven Sourcing of Potential Natural Occurrences

The search for a novel natural product is seldom a random process. It is guided by chemotaxonomic relationships, ecological observations, and the known distribution of structurally similar compounds. For 3,4-Dimethylheptan-1-ol, a branched-chain alcohol, several logical starting points for investigation can be hypothesized.

1.1. Insect Semiochemistry:

Many insects utilize branched-chain alcohols and related structures as pheromones. For instance, various stereoisomers of 4-methylheptan-3-ol serve as aggregation or trail pheromones for species of bark beetles (Scolytus) and ants (Leptogenis diminuta).[2] The structural similarity between these known pheromones and 3,4-Dimethylheptan-1-ol suggests that related insect species could be a primary focus for investigation. A targeted screening of volatiles from insects in the families Scolytidae and Formicidae would be a logical starting point.

1.2. Plant Volatiles:

While the alcohol itself is not documented, the related alkane, beta-3,4-Dimethylheptane, has been reported in the olive tree, Olea europaea.[3] The biosynthetic pathways that produce alkanes are often related to those that produce fatty alcohols. This suggests that plants known to produce branched-chain alkanes could be potential sources of the corresponding alcohols. A thorough analysis of the essential oils and volatile emissions from various cultivars of Olea europaea and other species in the Oleaceae family would be a worthwhile endeavor.

Section 2: Methodologies for Extraction and Isolation of Volatile Compounds

The choice of extraction method is critical for successfully isolating and identifying volatile compounds from a natural matrix. The method must be sensitive enough to detect trace amounts of the target compound while minimizing the extraction of non-volatile interfering substances.

2.1. Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a solvent-free, non-destructive technique ideal for sampling the volatile compounds released by a living organism, such as an insect or a flower. It is particularly well-suited for screening a large number of samples to detect the presence of a target compound.

Experimental Protocol for HS-SPME:

-

Sample Preparation: Enclose the sample (e.g., a live insect, a small twig with leaves) in a sealed glass vial of appropriate size.

-

Fiber Exposure: Pierce the vial's septum with the SPME device and expose the fiber to the headspace above the sample. The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is crucial and should be optimized based on the polarity of the target analyte.

-

Adsorption: Allow the fiber to remain in the headspace for a predetermined time (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

2.2. Solvent Extraction:

For a more comprehensive extraction of both volatile and semi-volatile compounds from a larger amount of biomass, solvent extraction is a suitable method.

Experimental Protocol for Solvent Extraction:

-

Sample Preparation: Macerate the collected biological material (e.g., plant leaves, whole insects) to increase the surface area for extraction.

-

Extraction: Submerge the macerated sample in a high-purity, low-boiling-point solvent such as hexane or dichloromethane.

-

Agitation: Gently agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature.

-

Filtration and Concentration: Filter the mixture to remove solid debris. The resulting extract is then concentrated under a gentle stream of nitrogen or by using a rotary evaporator to a small volume suitable for analysis.

Section 3: Analytical Workflow for Identification and Quantification

The definitive identification and quantification of a target compound within a complex natural extract requires a combination of sophisticated analytical techniques.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the cornerstone for the analysis of volatile compounds. It separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, which aids in their identification.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Specification | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent non-polar column | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas that provides good chromatographic resolution. |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A temperature ramp allows for the separation of compounds with a wide range of boiling points. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-550 | Covers the expected mass range for the target compound and potential contaminants. |

The identification of 3,4-Dimethylheptan-1-ol would be confirmed by comparing the retention time and mass spectrum of the peak in the sample chromatogram with those of an authentic, synthetically produced standard.

3.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR):

For a definitive structural elucidation of a newly discovered natural product, isolation of a pure sample followed by NMR analysis is essential. ¹H and ¹³C NMR would confirm the carbon skeleton and the position of the hydroxyl and methyl groups.

Section 4: Investigating Bioactivity - A Pheromone Case Study

If 3,4-Dimethylheptan-1-ol were to be identified in an insect, the next logical step would be to investigate its potential role as a semiochemical, such as a pheromone.

4.1. Electroantennography (EAG):

EAG is a technique used to measure the electrical response of an insect's antenna to a specific odorant. A positive EAG response indicates that the insect's olfactory system can detect the compound.

Caption: Workflow for Electroantennographic (EAG) analysis.

4.2. Behavioral Assays:

A positive EAG response should be followed up with behavioral assays to determine the ecological function of the compound. A Y-tube olfactometer is a common tool for assessing the attractant or repellent properties of a volatile chemical.

Caption: Experimental setup for a Y-tube olfactometer behavioral assay.

Conclusion

While 3,4-Dimethylheptan-1-ol is not currently recognized as a natural product, this guide provides a comprehensive framework for its potential discovery and characterization in natural sources. The methodologies described, from hypothesis-driven sampling to analytical identification and bioactivity screening, represent the standard of practice in chemical ecology and natural product research. The absence of evidence is not evidence of absence, and it is hoped that this guide will serve as a valuable resource for researchers seeking to explore the vast and uncharted territories of the natural chemical world.

References

-

MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

-

PubChem. beta-3,4-Dimethylheptane. [Link]

Sources

An In-depth Technical Guide on the Toxicological and Safety Profile of 3,4-Dimethylheptan-1-ol

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of 3,4-Dimethylheptan-1-ol (CAS No. 85712-04-5).[1] Due to the limited availability of direct toxicological data for this specific branched-chain alcohol, this assessment employs a scientifically rigorous read-across approach. Data from structurally similar aliphatic alcohols, particularly other C9 isomers and related branched-chain alcohols, are leveraged to forecast the toxicological profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of potential hazards, including acute toxicity, skin and eye irritation, sensitization, and genotoxicity, alongside a discussion of metabolic pathways and safe handling practices. Methodologies for key toxicological assays are detailed to provide a complete scientific context.

Introduction and Scientific Rationale

3,4-Dimethylheptan-1-ol is a branched-chain aliphatic alcohol. While specific toxicological studies on this compound are not extensively available in the public domain, its structural characteristics as a C9 alcohol allow for a predictive assessment of its safety profile. The principle of read-across, a cornerstone of modern chemical safety assessment, posits that the toxicological endpoints of a substance can be inferred from data on structurally and metabolically similar substances.[2][3] This approach is supported by regulatory bodies as a means to reduce animal testing while ensuring robust chemical safety evaluation.[2][3]

The primary aliphatic alcohol functional group is the key determinant of its metabolic fate, which typically involves oxidation to the corresponding aldehyde and then to a carboxylic acid, which can enter endogenous metabolic pathways.[4][5] The branched C9 alkyl chain influences its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, and potential for membrane irritation.[6] This guide will synthesize data from analogous C9 alcohols to build a comprehensive safety profile for 3,4-Dimethylheptan-1-ol.

The Read-Across Approach: A Validated Strategy

The read-across methodology is a scientifically credible tool for data gap filling in toxicology.[2] The selection of appropriate analogs is critical and is based on similarities in chemical structure, physicochemical properties, and predicted metabolic pathways. For 3,4-Dimethylheptan-1-ol, the chosen analogs are other branched-chain saturated alcohols, for which a body of toxicological data exists.[7]

Caption: Workflow for the read-across assessment of 3,4-Dimethylheptan-1-ol.

Physicochemical Properties

Understanding the physicochemical properties of 3,4-Dimethylheptan-1-ol is fundamental to predicting its toxicological behavior.

| Property | Predicted/Analog Data Value | Implication for Toxicology |

| Molecular Formula | C9H20O | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 144.25 g/mol | Influences rates of diffusion and absorption. |

| Physical State | Liquid (Predicted) | Relevant for determining the route of exposure (e.g., dermal, inhalation). |

| Boiling Point | ~190-210 °C (Analog data) | Low volatility suggests that inhalation exposure is less likely at room temperature unless aerosolized. |

| Water Solubility | Low (Predicted) | Low water solubility and moderate lipophilicity suggest potential for skin absorption. |

| LogP (Octanol/Water) | ~3.2-3.8 (Estimated) | Indicates a potential for bioaccumulation and partitioning into biological membranes, which can lead to membrane effects like irritation. |

Toxicological Endpoints

Acute Toxicity (Oral, Dermal, Inhalation)

Simple, long-chain aliphatic alcohols generally exhibit low acute toxicity.[8] For alcohols with carbon chain lengths from pentanol to octanol, oral LD50 values in rats are typically in the range of 2-5 g/kg.[8] It is anticipated that 3,4-Dimethylheptan-1-ol falls within this low-toxicity category.

-

Oral: Based on data for C9-C11 alcohols, the oral LD50 is expected to be >2000 mg/kg. Swallowing may cause gastrointestinal discomfort, nausea, and vomiting.[9]

-

Dermal: The dermal toxicity is expected to be low, with an LD50 >2000 mg/kg, consistent with other long-chain alcohols.

-

Inhalation: Due to its low vapor pressure, the risk of acute inhalation toxicity at ambient temperatures is low. However, inhalation of mists or aerosols may cause respiratory tract irritation.[10]

Skin Corrosion and Irritation

Based on evidence from structurally related branched-chain alcohols and C9-C11 alcohols, 3,4-Dimethylheptan-1-ol is not expected to be corrosive but is likely to be a mild to moderate skin irritant.[7][9] Prolonged or repeated contact may defat the skin, leading to dryness and cracking.

Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

This in vitro test is a validated alternative to the traditional in vivo rabbit skin irritation test.[11][12]

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[12]

-

Procedure: a. The test chemical (neat or diluted) is applied topically to the surface of the RhE tissue. b. Tissues are incubated for a defined period (e.g., 60 minutes).[12] c. The test chemical is removed by washing. d. The tissues are incubated for a post-exposure recovery period (e.g., 42 hours).[12]

-

Endpoint Measurement: Cell viability is assessed using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Classification: A reduction in cell viability below 50% compared to the negative control leads to a classification as "Irritant (Category 2)".[11][12]

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

Serious Eye Damage and Eye Irritation

Undiluted long-chain alcohols can cause significant eye irritation.[7] For the C9-C11 alcohol ethoxylate category, serious eye damage is a noted hazard.[9][13] Therefore, 3,4-Dimethylheptan-1-ol should be considered a potential serious eye irritant.

Experimental Protocol: In Vivo Eye Irritation (OECD TG 405)

While in vitro alternatives are preferred, the in vivo rabbit eye test remains a reference method in some regulatory contexts.[14][15][16][17]

-

Test System: Healthy, young adult albino rabbits are used.[14]

-

Procedure: a. A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[16] b. The eyes are examined at 1, 24, 48, and 72 hours after application, and observations continue for up to 21 days to assess reversibility.[17]

-

Endpoint Measurement: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.[16]

-

Classification: The severity, nature, and reversibility of the observed lesions determine the classification for eye irritation or serious eye damage.[14]

Skin Sensitization

Experimental Protocol: In Chemico/In Vitro Defined Approaches (OECD TG 497)

Modern approaches to sensitization testing involve a battery of non-animal tests that address key events in the adverse outcome pathway (AOP) for skin sensitization.[18][19]

-

Key Event 1 (Molecular Initiating Event): The Direct Peptide Reactivity Assay (DPRA, OECD TG 442C) measures the reactivity of the chemical with model peptides.

-

Key Event 2 (Keratinocyte Response): Assays like KeratinoSens™ (OECD TG 442D) measure the activation of inflammatory pathways in keratinocytes.[20]

-

Key Event 3 (Dendritic Cell Activation): The h-CLAT method (OECD TG 442E) assesses the activation of dendritic cells, which are crucial for the immune response.[20]

-

Data Integration: Results from these assays are integrated in a "Defined Approach" to predict both the hazard (sensitizer vs. non-sensitizer) and, in some cases, the potency.[18]

Genotoxicity and Mutagenicity

The vast majority of simple, saturated aliphatic alcohols are not genotoxic. Studies on various branched-chain alcohols have consistently shown no evidence of mutagenicity in bacterial reverse mutation assays (Ames test) or in in vivo micronucleus tests.[7][21] Therefore, 3,4-Dimethylheptan-1-ol is not expected to be mutagenic or genotoxic.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This is a widely used in vitro test for identifying gene mutations.[22]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.[23]

-

Procedure: a. The bacterial strains are exposed to the test chemical at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). b. The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Endpoint Measurement: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

-

Classification: A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a mutagenic potential.

Summary of Toxicological Profile and Safety Recommendations

| Toxicological Endpoint | Predicted Hazard Classification | Safe Handling Recommendations |

| Acute Oral Toxicity | Low Toxicity (Expected LD50 >2000 mg/kg) | Do not ingest. Wash hands thoroughly after handling. |

| Acute Dermal Toxicity | Low Toxicity (Expected LD50 >2000 mg/kg) | Avoid prolonged skin contact. |

| Acute Inhalation Toxicity | Low risk at ambient temperature; potential for irritation from mists | Use in a well-ventilated area. Avoid generating mists or aerosols. |

| Skin Irritation | Irritant (Predicted GHS Category 2) | Wear protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact. |

| Eye Irritation | Serious Eye Irritant (Predicted GHS Category 1 or 2) | Wear chemical safety goggles or a face shield. An eyewash station should be readily available. |

| Skin Sensitization | Not expected to be a sensitizer | While not expected to be a sensitizer, good industrial hygiene practices should be followed to minimize skin contact. |

| Genotoxicity/Mutagenicity | Not expected to be genotoxic | No specific precautions are required for this endpoint. |

| Repeated Dose Toxicity | Data not available; low concern based on analog data | Minimize chronic exposure through engineering controls and appropriate personal protective equipment. |

Conclusion

References

-

National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

OECD. (2013, July 26). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

-

National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

OECD. (2010, July 22). OECD Guideline for the Testing of Chemicals 439. Retrieved from [Link]

-

CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

ALTEX. (2021, June 18). OECD adopts new Guideline on Defined Approaches on Skin Sensitisation. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

National Toxicology Program. (2010, July 22). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Retrieved from [Link]

-

XCellR8. Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

-

Charles River Laboratories. Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. Retrieved from [Link]

-

OECD. (2002, April 24). OECD Guideline for the Testing of Chemicals 404. Retrieved from [Link]

-

IVAMI. (2023). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]

-

Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

OECD. (2002, April 24). OECD Test Guideline 405. Retrieved from [Link]

-

OECD. (1992, July 17). OECD Guideline for Testing of Chemicals 406. Retrieved from [Link]

-

ECHA. (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link]

-

Inotiv. Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from [Link]

-

ECETOC. Eye Irritation Testing. Retrieved from [Link]

-

Puracy. (2023, July 26). C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. Retrieved from [Link]

-

National Institutes of Health. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. Retrieved from [Link]

-

SenzaGen. (2025, February 3). A Quick Guide to Skin Sensitization Testing. Retrieved from [Link]

-

National Institutes of Health. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]

-

PubMed. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Retrieved from [Link]

-

ExxonMobil Chemical. (2019, November 19). Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. Retrieved from [Link]

-

Environmental Working Group. Alcohol ethoxylates (C9-11, 4-8EO) | Substance. Retrieved from [Link]

-

PubMed. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Retrieved from [Link]

-

LJMU Research Online. Read-Across of 90-day Rat Oral Repeated-Dose Toxicity: A Case Study for 1 Selected n-Alkanols 2 3. Retrieved from [Link]

-

ResearchGate. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Retrieved from [Link]

-

Redox. (2021, May 24). Safety Data Sheet Alcohols, C9-11, ethoxylated (8EO). Retrieved from [Link]

-

ACS Publications. Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Retrieved from [Link]

-

PubChem. Alcohols, C9-11, ethoxylated propoxylated. Retrieved from [Link]

-

Wikipedia. Alcohol (chemistry). Retrieved from [Link]

-

Airedale Chemical. SAFETY DATA SHEET ALCOHOLS, C9-11 ETHOXYLATED, < 2.5 EO. Retrieved from [Link]

-

National Institutes of Health. (2025, July 28). Guidance on the use of read‐across for chemical safety assessment in food and feed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved from [Link]

-

Contemporary Issues in Risk Assessment. Read-Across with Computational and In Vitro Data. Retrieved from [Link]

-

Military Medical Science Letters. (2012, December 7). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Retrieved from [Link]

-

ResearchGate. Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. Retrieved from [Link]

-

The Medical Biochemistry Page. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. Retrieved from [Link]

Sources

- 1. 3,4-dimethylheptan-1-ol | 85712-04-5 [chemicalbook.com]

- 2. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 9. redox.com [redox.com]

- 10. puracy.com [puracy.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. altex.org [altex.org]

- 19. criver.com [criver.com]

- 20. senzagen.com [senzagen.com]

- 21. chemview.epa.gov [chemview.epa.gov]

- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 23. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 3,4-Dimethylheptan-1-ol: A Review of Current Knowledge

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Scientific Applications

Subject: Comprehensive Technical Guide on the Biological Activity of 3,4-Dimethylheptan-1-ol

Executive Summary

This technical guide addresses the current state of scientific knowledge regarding the biological activity of the chemical compound 3,4-Dimethylheptan-1-ol. A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the biological effects of this particular molecule. While information exists for structurally related compounds, including other isomers and functional group variants, data directly pertaining to the bioactivity, mechanism of action, and potential applications of 3,4-Dimethylheptan-1-ol is exceptionally scarce. This document outlines the limited available information and highlights the current knowledge gap, suggesting that this compound represents a largely unexplored area for research and development.

Chemical and Physical Properties

3,4-Dimethylheptan-1-ol is a branched-chain primary alcohol. Its fundamental chemical and physical characteristics are summarized in the table below. This information is primarily drawn from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 85712-04-5 | ChemicalBook[1] |

| Molecular Formula | C₉H₂₀O | PubChem |

| Molecular Weight | 144.25 g/mol | PubChem[2] |

| IUPAC Name | 3,4-dimethylheptan-1-ol | PubChem |

| Appearance | Colorless to Almost colorless clear liquid | Tokyo Chemical Industry Co., Ltd. |

It is important to note that while its physical properties are documented, these do not inherently predict its biological function. One available source notes its use as an intermediate in the synthesis of phthalate derivatives[1].

Review of Biological Activity: A Notable Absence of Data

A comprehensive search of scientific databases for studies on the biological activity of 3,4-Dimethylheptan-1-ol yielded no specific results. The existing body of research focuses on structurally similar compounds, which are detailed below for contextual understanding. It is crucial to emphasize that the biological activities of these related molecules cannot be directly extrapolated to 3,4-Dimethylheptan-1-ol, as minor structural changes can lead to significant differences in biological function.

Structurally Related Compounds with Known Bioactivity

Research has been conducted on various isomers and analogs of dimethylheptanol, primarily in the context of insect chemical ecology and toxicology.

-

Pheromonal Activity in Related Structures: The European spruce bark beetle, Ips typographus, utilizes a complex blend of semiochemicals for aggregation and mating. While numerous compounds have been identified and studied as part of this beetle's pheromone system, such as 2-methyl-3-buten-2-ol and cis-verbenol, 3,4-Dimethylheptan-1-ol is not mentioned as a component in the reviewed literature[3][4][5]. Research into non-host volatiles that act as anti-attractants for Ips typographus also focuses on other compounds like 1-hexanol and trans-conophthorin[6][7]. The study of insect pheromones is highly specific to the stereochemistry and precise structure of the molecules involved[8].

-

Toxicological Data for Isomers: Safety assessments have been performed for other isomers, such as 2,6-dimethyl-4-heptanol. These studies provide data on endpoints like genotoxicity, repeated dose toxicity, and skin sensitization[9]. However, this information is specific to the tested isomer and does not directly apply to 3,4-Dimethylheptan-1-ol.

The absence of 3,4-Dimethylheptan-1-ol in these contexts suggests it may not play a significant role in the studied systems, or its activity has yet to be investigated.

Future Directions and Research Opportunities

The current lack of data on the biological activity of 3,4-Dimethylheptan-1-ol presents a clear research opportunity. A systematic investigation into its potential effects is warranted. The following experimental workflow is proposed as a foundational approach to characterizing its biological profile.

Proposed Initial Screening Workflow

A logical first step would be to perform a broad screen for biological activity across various domains. This could include, but is not limited to, antimicrobial, cytotoxic, and receptor-binding assays.

Sources

- 1. 3,4-dimethylheptan-1-ol | 85712-04-5 [chemicalbook.com]

- 2. 3,4-Dimethylheptan-2-ol | C9H20O | CID 87272754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative variation of pheromone components in the spruce bark beetleIps typographus from different attack phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Field response of spruce bark beetle,Ips typographus, to aggregation pheromone candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mitigating Norway spruce mortality through the combined use of an anti-attractant for Ips typographus and an attractant for Thanasimus formicarius [frontiersin.org]

- 6. Non-Host Volatile Blend Optimization for Forest Protection against the European Spruce Bark Beetle, Ips typographus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to 3,4-Dimethylheptan-1-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3,4-Dimethylheptan-1-ol, a branched-chain primary alcohol. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's chemical identity, plausible synthetic routes, physicochemical properties, and potential applications, with a focus on providing practical insights and methodologies.

Chemical Identity and Properties

IUPAC Name: 3,4-Dimethylheptan-1-ol

CAS Number: 85712-04-5[1]

3,4-Dimethylheptan-1-ol is a chiral aliphatic alcohol. The presence of two stereocenters at positions 3 and 4 results in the possibility of four stereoisomers. The structure and numbering of the carbon chain are depicted below:

Figure 1: Structure of 3,4-Dimethylheptan-1-ol.

Physicochemical Properties

While specific experimental data for 3,4-Dimethylheptan-1-ol is limited, the following table summarizes its predicted and inferred physicochemical properties based on data for related C9 branched-chain alcohols.[2][3]

| Property | Value | Source |

| Molecular Formula | C9H20O | Calculated |

| Molecular Weight | 144.25 g/mol | Calculated |

| Appearance | Colorless liquid (expected) | Inferred |

| Boiling Point | ~190-210 °C (estimated) | Inferred from isomers |

| Density | ~0.83 g/cm³ (estimated) | Inferred from isomers |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | General property of long-chain alcohols |

| LogP | ~3.5 (estimated) | Inferred from isomers |

Synthetic Methodologies

Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of primary alcohols from the corresponding alkyl halides and formaldehyde.

Reaction Scheme:

3,4-Dimethylheptyl halide + Mg → 3,4-Dimethylheptylmagnesium halide

3,4-Dimethylheptylmagnesium halide + CH₂O → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → 3,4-Dimethylheptan-1-ol

Figure 3: Hydroboration-oxidation workflow for 3,4-Dimethylheptan-1-ol.

Experimental Protocol:

-

Hydroboration: To a solution of 3,4-dimethylhept-1-ene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Oxidation and Work-up: The reaction mixture is cooled in an ice bath, and aqueous sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The mixture is then heated to reflux for one hour. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol is purified by vacuum distillation.

Causality of Experimental Choices: The hydroboration step proceeds via a syn-addition of the boron and hydrogen across the double bond, with the boron adding to the less substituted carbon. The subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Potential Applications in Research and Development

Intermediate in Fine Chemical Synthesis

3,4-Dimethylheptan-1-ol serves as a valuable intermediate in the synthesis of various organic compounds. One notable application is in the preparation of phthalate derivatives. [1]Phthalate esters are widely used as plasticizers, and the incorporation of a branched alkyl chain from 3,4-Dimethylheptan-1-ol can impart specific physical properties such as increased flexibility and lower volatility to the resulting polymer. The synthesis typically involves the esterification of phthalic anhydride with the alcohol, often in the presence of an acid catalyst. [4][5][6]

Role in Drug Delivery and Formulation

Long-chain branched alcohols and their derivatives are of increasing interest in the field of drug development, particularly in the design of prodrugs and drug delivery systems. The lipophilic nature of the 3,4-dimethylheptyl chain can be exploited to enhance the solubility of drug candidates in lipid-based formulations or to improve their membrane permeability.

A study on docetaxel prodrugs demonstrated that the length and branching of fatty alcohol chains used as assembly modules significantly influence the self-assembly, stability, drug release, and pharmacokinetic properties of nanoassemblies. [7]Branched-chain fatty alcohols, due to their greater steric hindrance, can lead to more stable nanoassemblies compared to their linear counterparts. This suggests that 3,4-Dimethylheptan-1-ol could be a valuable building block for creating novel prodrugs with tailored drug release profiles and improved therapeutic indices.

Safety and Handling

While a specific safety data sheet for 3,4-Dimethylheptan-1-ol is not readily available, general precautions for handling long-chain branched alcohols should be followed. These compounds are generally considered to have low acute toxicity. [8][9][10]However, they can be irritating to the skin and eyes. [9] Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization (Predicted)

No experimental spectral data for 3,4-Dimethylheptan-1-ol has been found in the literature. However, the expected spectral features can be predicted based on its structure and data from isomeric and related compounds.

-

¹H NMR: The spectrum would be complex due to the presence of diastereomers. Key signals would include a triplet at approximately 3.6 ppm corresponding to the -CH₂OH protons, a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of overlapping multiplets in the upfield region (0.8-1.6 ppm) for the aliphatic protons. The terminal methyl groups would appear as triplets around 0.9 ppm, and the methyl groups at positions 3 and 4 would be doublets.

-

¹³C NMR: The carbon attached to the hydroxyl group would resonate around 60-65 ppm. The other aliphatic carbons would appear in the range of 10-45 ppm.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 144 would likely be weak or absent. A prominent peak at m/z 126 corresponding to the loss of water (M-18) would be expected. Fragmentation of the alkyl chain would lead to a series of characteristic peaks.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group would be a key feature. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹, and the C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.

Conclusion

3,4-Dimethylheptan-1-ol is a chiral, branched-chain primary alcohol with potential applications as a synthetic intermediate and in the development of novel drug delivery systems. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through established organic chemistry methodologies such as the Grignard reaction or hydroboration-oxidation. Further research into the properties and applications of its individual stereoisomers could unveil more specific and valuable uses in medicinal chemistry and materials science.

References

-

PubChem. Alcohols, C9-11-branched, ethoxylated. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fatty alcohol. [Link]

-

Puracy. C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. [Link]

-

PubChem. 3,4-Dimethylheptan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dimethylcycloheptan-1-ol. National Center for Biotechnology Information. [Link]

-

NIST. 3,4-Dimethylheptane, (D). NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. [Link]

-

PubMed. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. [Link]

-

PubChem. Alcohols, C9-11-branched. National Center for Biotechnology Information. [Link]

-

ResearchGate. Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. [Link]

-

ResearchGate. Branched-Chain Higher Alcohols. [Link]

- Google Patents.

- Google Patents. Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.

-

ChemWhat. Ethoxylated C9-11 Alcohols: Enhancing Detergency & Personal Care Formulations. [Link]

-

NIST. 4-Heptanol, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Assigned NMR Data from the Isomers of Dimethyl 3,4-Di(p-Anisyl)Adipate... [Link]

-

PubMed Central. Phthalic Acid Esters: Natural Sources and Biological Activities. [Link]

-

PubMed Central. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. [Link]

- Google Patents.

-

ScienceDirect. Environmental properties of long chain alcohols. Part 1. [Link]

-

Chemistry LibreTexts. Making Esters From Alcohols. [Link]

-

MDPI. Novel Applications of Starch and Starch Derivatives in the Food and Alcoholic Beverages Industry: A Review. [Link]

-

PubMed. Human health risk assessment of long chain alcohols. [Link]

-

ChemWhat. Alcohols, C9-11-branched and linear, butoxylated ethoxylated CAS#: 111905-52-3. [Link]

-

Reddit. In theory, do long chain alcohols make for longer intoxication? : r/OrganicChemistry. [Link]

-

PubMed. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. [Link]

-

PubChem. Alcohols, C9-11-branched, ethoxylated propoxylated. National Center for Biotechnology Information. [Link]

Sources

- 1. 3,4-dimethylheptan-1-ol | 85712-04-5 [chemicalbook.com]

- 2. Alcohols, C9-11-branched, ethoxylated - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alcohols, C9-11-branched - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 9. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethylheptan-1-ol for Researchers and Drug Development Professionals

Introduction to 3,4-Dimethylheptan-1-ol: Structure and Context

3,4-Dimethylheptan-1-ol is a branched-chain primary alcohol. Its molecular structure, characterized by a heptyl backbone with methyl groups at the third and fourth positions and a terminal hydroxyl group, dictates its physicochemical properties. The presence of the hydroxyl group allows for hydrogen bonding, which significantly influences its boiling point and solubility compared to its parent alkane, 3,4-dimethylheptane. Understanding these properties is paramount in various applications, including its use as an intermediate in the synthesis of phthalate derivatives.

Molecular Formula: C9H20O

While specific data for 3,4-Dimethylheptan-1-ol is scarce, we can infer its properties by examining related compounds. For instance, its isomer, 3,4-dimethylheptan-4-ol, has a reported boiling point of 176.6°C at 760 mmHg. The parent alkane, 3,4-dimethylheptane, has a significantly lower boiling point of 140°C, highlighting the impact of the hydroxyl group on intermolecular forces.

Theoretical Framework: Boiling and Melting Points of Alcohols

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alcohols like 3,4-Dimethylheptan-1-ol, the primary intermolecular forces are London dispersion forces and, more significantly, hydrogen bonding due to the presence of the hydroxyl (-OH) group. These strong hydrogen bonds require more energy to overcome, resulting in higher boiling points compared to alkanes of similar molecular weight.

The melting point of a solid is the temperature at which it transitions into a liquid. This transition involves overcoming the forces that hold the molecules in a fixed crystal lattice. The efficiency of crystal packing plays a crucial role; more symmetrical molecules tend to have higher melting points. For a branched and chiral molecule like 3,4-Dimethylheptan-1-ol, the packing efficiency might be lower than that of a straight-chain alcohol, potentially leading to a lower melting point.

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is a fundamental laboratory practice. The capillary method, also known as the Siwoloboff method, is a widely used technique that requires only a small amount of the sample.

Principle of the Capillary Method

A small amount of the liquid sample is heated in a tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles will emerge from the capillary. The boiling point is then precisely determined as the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

Step-by-Step Experimental Protocol for Boiling Point Determination

Materials:

-

Sample of 3,4-Dimethylheptan-1-ol

-

Thiele tube or a beaker with a high-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Stirring rod or magnetic stirrer

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Place a few drops of 3,4-Dimethylheptan-1-ol into the small test tube.

-

Capillary Insertion: Insert a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating Bath: Immerse the assembly into a Thiele tube or an oil bath, making sure the heat is distributed evenly by stirring.

-

Heating: Gently heat the apparatus. Observe the capillary tube for the emergence of bubbles.

-

Observation: As the temperature approaches the expected boiling point, a continuous stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Repeat: For accuracy, repeat the determination at least twice and calculate the average value.

Visualizing the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Melting Point

For compounds that are solid at room temperature, determining the melting point is crucial for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Principle of Melting Point Determination

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The melting point range is the temperature from which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Step-by-Step Experimental Protocol for Melting Point Determination

Materials:

-

Sample of 3,4-Dimethylheptan-1-ol (if solid)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is crystalline)

-

Spatula

Procedure:

-

Sample Preparation: If the sample is crystalline, finely powder it using a mortar and pestle.

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid initial heating to get an estimate. Then, with a fresh sample, heat rapidly to about 20°C below the estimated melting point.

-

Slow Heating and Observation: Decrease the heating rate to about 1-2°C per minute. Carefully observe the sample through the magnifying lens.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears. Continue heating slowly and record the temperature when the entire sample has melted into a clear liquid. This range is the melting point.

-

Cooling and Repetition: Allow the apparatus to cool before performing a second determination with a fresh sample to ensure accuracy.

Visualizing the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Summary of Physical Properties

The following table summarizes the known and inferred physical properties of 3,4-Dimethylheptan-1-ol and related compounds.

| Property | 3,4-Dimethylheptan-1-ol | 3,4-Dimethylheptan-4-ol | 3,4-Dimethylheptane |

| Molecular Formula | C9H20O | C9H20O | C9H20 |

| Molecular Weight | 144.25 g/mol | 144.25 g/mol | 128.26 g/mol |

| Boiling Point | Not experimentally determined | 176.6°C at 760 mmHg | 140°C |

| Melting Point | Not experimentally determined | Not available | Not available |

Conclusion

While the precise boiling and melting points of 3,4-Dimethylheptan-1-ol are not documented in readily accessible literature, this guide provides the essential theoretical background and detailed experimental protocols for their determination. The provided methodologies for boiling and melting point analysis are robust, reliable, and fundamental to the characterization of any novel compound in a research and development setting. Accurate determination of these physical constants is a critical first step in the comprehensive physicochemical profiling of new chemical entities.

References

-

Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. - Filo. (2025, July 20). Retrieved from [Link]

Introduction: The Molecular Profile of 3,4-Dimethylheptan-1-ol

An In-depth Technical Guide to the Solubility of 3,4-Dimethylheptan-1-ol in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Dimethylheptan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solvent behavior of this branched-chain alcohol. This document will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights grounded in established chemical principles.

3,4-Dimethylheptan-1-ol is a branched-chain primary alcohol with the chemical formula C9H20O. Its structure, featuring a nine-carbon backbone with methyl groups at the third and fourth positions and a terminal hydroxyl group, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the bulky, nonpolar alkyl chain influences its interactions with different solvent systems. Understanding this molecular dichotomy is crucial for its application in various chemical processes, from synthesis to formulation.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. For 3,4-Dimethylheptan-1-ol, its solubility in a given solvent is a balance between the hydrophilic nature of its hydroxyl group and the lipophilic nature of its hydrocarbon chain.

Key Influencing Factors:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in polar protic solvents like water and ethanol.[1][2][3]

-

Van der Waals Forces: The nonpolar alkyl chain interacts with other nonpolar molecules through London dispersion forces, promoting solubility in nonpolar solvents.

-

Molecular Size and Shape: The length and branching of the carbon chain impact how effectively the molecule can be solvated. As the hydrocarbon portion of an alcohol molecule lengthens, its solubility in water decreases.[1][4]

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol): Due to the presence of the hydroxyl group capable of hydrogen bonding, 3,4-Dimethylheptan-1-ol is expected to have some solubility in polar protic solvents. However, the long, nine-carbon chain will significantly limit its miscibility with water. Smaller alcohols like ethanol and propanol are readily soluble in water, but solubility decreases with longer chains.[2] Therefore, we can anticipate that 3,4-Dimethylheptan-1-ol will be sparingly soluble in water. Its solubility is expected to be higher in shorter-chain alcohols like ethanol, where the alkyl chain of the solvent can better interact with the solute's nonpolar portion.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors but not donors. While they can interact with the hydroxyl group of 3,4-Dimethylheptan-1-ol, the interaction will be weaker than with protic solvents. However, their ability to solvate the alkyl chain will contribute to moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dominant intermolecular forces in these solvents are London dispersion forces. The long alkyl chain of 3,4-Dimethylheptan-1-ol will interact favorably with these solvents, leading to high solubility. The adage "like dissolves like" strongly applies here.

Table 1: Predicted Solubility of 3,4-Dimethylheptan-1-ol

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Dipole-Dipole, London Dispersion |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Highly Soluble | London Dispersion Forces |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3,4-Dimethylheptan-1-ol.

4.1. Materials and Equipment

-

3,4-Dimethylheptan-1-ol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated pipettes and syringes

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Dimethylheptan-1-ol to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solute to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 3,4-Dimethylheptan-1-ol.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

4.3. Causality Behind Experimental Choices

-